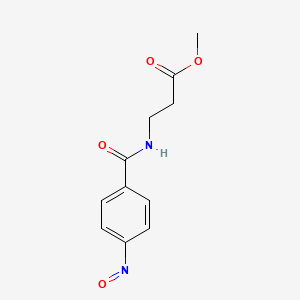
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes benzyl, dibenzylamino, and ethyl(3-hydroxypropyl)amino groups, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dibenzylamino group, followed by the introduction of the ethyl(3-hydroxypropyl)amino group. The final step involves the esterification of the pentanoate backbone with the benzyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Continuous flow reactors offer advantages in terms of scalability and control over reaction conditions, while batch reactors may be preferred for smaller-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-(Dibenzylamino)-5-(methylamino)pentanoate
- Benzyl 2-(Dibenzylamino)-5-(propylamino)pentanoate
- Benzyl 2-(Dibenzylamino)-5-(butylamino)pentanoate
Uniqueness
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate stands out due to the presence of the ethyl(3-hydroxypropyl)amino group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C31H40N2O3 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
benzyl 2-(dibenzylamino)-5-[ethyl(3-hydroxypropyl)amino]pentanoate |
InChI |
InChI=1S/C31H40N2O3/c1-2-32(22-13-23-34)21-12-20-30(31(35)36-26-29-18-10-5-11-19-29)33(24-27-14-6-3-7-15-27)25-28-16-8-4-9-17-28/h3-11,14-19,30,34H,2,12-13,20-26H2,1H3 |
Clave InChI |
LZXBVYNTDROINL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


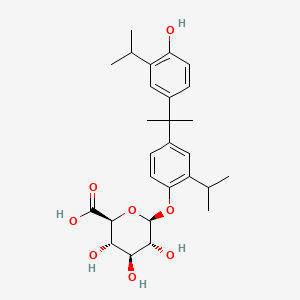
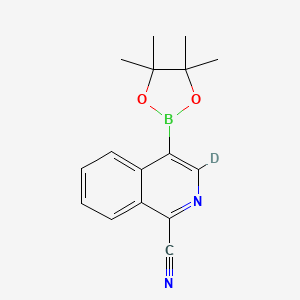
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

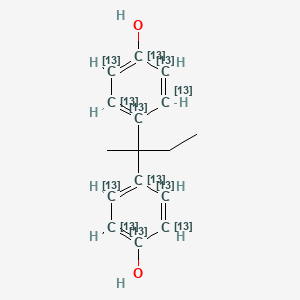
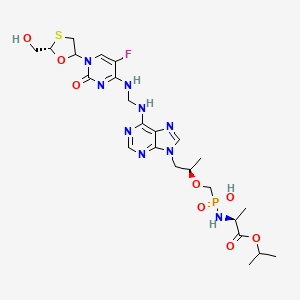
![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
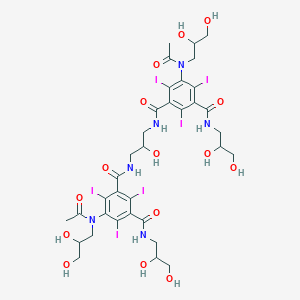
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
